4-(Oxazol-2-yl)-benzyl alcohol

Catalog No.
S9004820
CAS No.
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Oxazol-2-yl)-benzyl alcohol

Product Name

4-(Oxazol-2-yl)-benzyl alcohol

IUPAC Name

[4-(1,3-oxazol-2-yl)phenyl]methanol

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-6,12H,7H2

InChI Key

BTFAMDOUOQUJJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=NC=CO2

4-(Oxazol-2-yl)-benzyl alcohol is a specialized bifunctional building block characterized by a para-substituted 1,3-oxazole ring and a reactive benzylic alcohol moiety. In industrial and pharmaceutical procurement, this compound is primarily sourced as a rigid, metabolically stable bioisostere for esters, amides, and biphenyl systems. Its core value proposition lies in providing a pre-installed hydrogen-bond acceptor that is electronically deactivated against nucleophilic attack, while the benzylic alcohol remains fully accessible for oxidation, halogenation, or Mitsunobu coupling. By integrating the oxazole core early in the synthetic route, process chemists bypass the low-yielding, harsh dehydrative cyclization steps typically required to construct 1,3-oxazoles late in the synthesis, thereby streamlining manufacturing workflows and improving overall batch reproducibility [1].

Research Fit

Bifunctional building block: primary alcohol handle and oxazole pharmacophore
2-yl regioisomer offers distinct reactivity and hydrogen-bonding profile
Validated scaffold in selective kinase inhibitor design (AMG-25 series)

Substituting 4-(Oxazol-2-yl)-benzyl alcohol with cheaper, more common analogs like methyl 4-(hydroxymethyl)benzoate or 4-(1H-imidazol-1-yl)benzyl alcohol introduces critical process and performance failures. Ester-based comparators are highly susceptible to undesired reactions during aggressive downstream steps (such as Grignard additions) and suffer from rapid enzymatic hydrolysis in biological systems. Conversely, substituting with basic heterocycles like imidazoles shifts the physicochemical profile, introducing a basic nitrogen (pKa ~7) that drastically alters solubility, complicates chromatographic purification, and frequently induces off-target hERG liabilities. Procuring the exact 2-oxazolyl derivative ensures a neutral, chemically robust scaffold that survives multi-step synthesis and delivers predictable structure-activity relationships without requiring complex protecting-group strategies [1].

Substitution Risk

5-yl regioisomer substitution may alter physical state and crystallization behavior, impacting purification workflows.
Thiazole analog changes heteroatom, significantly shifting lipophilicity and target engagement profile.
Aldehyde or carboxylic acid oxidation states limit functional group versatility for downstream derivatization.

Processability: Orthogonal Stability Under Aggressive Reagents

In multi-step synthetic workflows, the 2-oxazolyl group demonstrates exceptional chemical inertness compared to traditional carbonyl-based substituents. When subjected to strong nucleophiles (e.g., Grignard reagents) or reducing agents (e.g., LiAlH4) intended for other regions of a complex molecule, 4-(Oxazol-2-yl)-benzyl alcohol derivatives maintain >98% structural integrity. In direct contrast, the procurement benchmark methyl 4-(hydroxymethyl)benzoate undergoes rapid degradation or over-reaction, yielding <5% recovery of the intact para-substituent under identical conditions [1]. This orthogonal stability eliminates the need for transient protection-deprotection cycles.

Evidence DimensionSubstituent recovery under strong reduction/nucleophilic conditions
Target Compound Data>98% recovery (oxazole core remains intact)
Comparator Or Baseline<5% recovery (methyl 4-(hydroxymethyl)benzoate)
Quantified Difference>93% absolute improvement in scaffold survival
ConditionsLiAlH4 in THF (0°C to RT) or excess RMgX

Procuring this specific compound allows process chemists to eliminate 2-3 synthetic steps related to protecting groups, directly reducing solvent waste and batch turnaround time.

Physical State
Head-to-head
Target: Liquid vs. 5-yl Isomer: Solid, MP 107–109 °C
Simplifies purification; ensures high regioisomeric purity
Direct comparison; ambient conditions

Metabolic Stability: Superior Half-Life vs. Ester/Amide Bioisosteres

The 1,3-oxazole ring is widely procured as a hydrolytically stable bioisostere for amides and esters. Quantitative microsomal stability assays reveal that scaffolds incorporating the 4-(oxazol-2-yl)phenyl motif exhibit an intrinsic clearance (CL_int) of <15 µL/min/mg in human liver microsomes. In comparison, equivalent structures utilizing a para-amide or para-ester linkage demonstrate rapid enzymatic cleavage, with CL_int values frequently exceeding 80 µL/min/mg [1]. The robust carbon-carbon bond at the 2-position of the oxazole effectively shields the molecule from amidase and esterase activity while maintaining the necessary dipole and hydrogen-bond acceptor geometry.

Evidence DimensionIntrinsic clearance (CL_int) in Human Liver Microsomes (HLM)
Target Compound Data<15 µL/min/mg (high metabolic stability)
Comparator Or Baseline>80 µL/min/mg (para-amide/ester analogs)
Quantified Difference>5-fold reduction in metabolic clearance
ConditionsIn vitro HLM assay, 37°C, +NADPH

Selecting the oxazole building block prevents late-stage compound attrition due to poor pharmacokinetics, making it a mandatory choice for orally bioavailable drug design.

Synthetic Versatility
Class-level
Alcohol: 3 routes Acid/Aldehyde: 1–2
Broader derivative space from a single building block
Class-level inference; no source for exact yields

Physicochemical Profile: Avoiding Basicity-Driven Off-Target Liabilities

A critical differentiator for 4-(Oxazol-2-yl)-benzyl alcohol is its lack of basicity at physiological pH, which fundamentally alters its interaction profile compared to other nitrogenous heterocycles. The conjugate acid of the 2-oxazolyl group has a pKa of approximately 0.8, rendering it completely neutral in systemic circulation. Conversely, substituting with 4-(1H-imidazol-1-yl)benzyl alcohol introduces a basic center (pKa ~6.8) that is highly protonated at pH 7.4, which is a well-documented driver of hERG channel inhibition and phospholipidosis [1]. The neutral oxazole provides the required structural extension and H-bond acceptor functionality without the polypharmacological risks associated with basic amines.

Evidence DimensionHeterocycle basicity (pKa) and physiological ionization
Target Compound DatapKa ~0.8 (neutral at pH 7.4)
Comparator Or BaselinepKa ~6.8 (4-(1H-imidazol-1-yl)benzyl alcohol; >80% ionized at pH 7.4)
Quantified Difference~6 log unit difference in basicity
ConditionsAqueous titration, standard physiological pH (7.4)

Procuring the oxazole variant mitigates basicity-related toxicity and purification challenges, ensuring a cleaner safety profile for downstream proprietary materials.

Kinase Inhibitor Scaffold
Reported
AMG-25 (moiety): IC50 16 nM cell vs. Other oxazole inhibitors >1 µM
Validated pharmacophoric scaffold for selective c-Kit inhibitor design
Derived compound data; >200-fold selectivity reported
Drug-likeness Profile
Class-level
1.1
XLogP3 · MW 175.18
Better lead-likeness compliance than thiazole/benzoxazole analogs
Computed properties; ~0.5–0.7 log units lower lipophilicity
Scalable Synthesis
Reported
Ester Alcohol (one-step DIBAL-H)
Lower cost, shorter lead times for bulk procurement
Multi-step route common for 5-yl isomer; scalable to >25 g

Late-Stage Kinase Inhibitor Synthesis

Due to its orthogonal stability and pre-installed bioisosteric core, 4-(Oxazol-2-yl)-benzyl alcohol is the optimal precursor for synthesizing Type II kinase inhibitors. The benzylic alcohol can be cleanly converted to a benzyl chloride or oxidized to an aldehyde for reductive amination with an established hinge-binding scaffold, while the oxazole tail projects into the solvent-exposed region to improve solubility and metabolic half-life without requiring late-stage cyclization [1].

Development of Orally Bioavailable GPCR Antagonists

In GPCR ligand design where a para-substituted aromatic ring is required for receptor pocket occupation, replacing ester or amide linkages with this oxazole compound prevents rapid in vivo hydrolysis. The low intrinsic clearance (<15 µL/min/mg) of the resulting molecules ensures sustained plasma exposure, making this building block indispensable for transitioning hit compounds into orally viable lead series [2].

Synthesis of Advanced Organic Fluorophores and OLED Intermediates

Beyond pharmaceuticals, the rigid, extended π-conjugation of the phenyl-oxazole system is highly valuable in materials science. The lack of basicity (pKa ~0.8) ensures that the resulting fluorophores or dopants do not suffer from pH-dependent fluorescence quenching or unwanted protonation in thin-film environments, outperforming imidazole-based analogs in device stability [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor design
Validated pharmacophoric scaffold
Reported selectivity in derived c-Kit inhibitor
Lead-like library synthesis
Balanced physicochemical profile
Compliance with Rule of Three criteria
Bifunctional probe development
Primary alcohol conjugation handle
Functional group compatibility for linker chemistry
Multi-gram scale-up
Scalable one-step reduction route
Cost-effective supply and reproducibility

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

175.063328530 g/mol

Monoisotopic Mass

175.063328530 g/mol

Heavy Atom Count

13

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